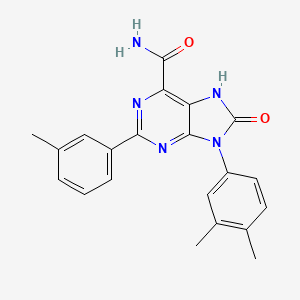
9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a derivative of purine, a key structural component in various biological molecules. This article explores its biological activities, including its pharmacological effects and potential applications in medicine.
- Molecular Formula : C23H23N5O2
- Molecular Weight : 401.5 g/mol
- CAS Number : 1185008-27-8
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular processes. Its purine structure allows it to mimic nucleotides, potentially influencing DNA and RNA synthesis and metabolism.
Antiviral Activity
Research has indicated that purine derivatives can exhibit antiviral properties. For instance, compounds similar to the one have shown effectiveness against viruses such as HIV and HCV by inhibiting viral replication through interactions with viral enzymes .
Antitumor Effects
In vitro studies have demonstrated that purine derivatives can inhibit the growth of cancer cells. The mechanism often involves the inhibition of enzymes critical for nucleotide synthesis, which is essential for DNA replication in rapidly dividing cells. A review highlighted that similar compounds have shown promise in targeting various cancer types by inducing apoptosis in tumor cells .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In models of inflammation, purine derivatives have been shown to reduce pro-inflammatory cytokine production and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway .
Case Studies
-
Antiviral Activity Against HCV
- A study evaluated the efficacy of purine derivatives against hepatitis C virus (HCV) and found that certain modifications to the purine structure enhanced antiviral potency. The compound's ability to inhibit HCV replication was linked to its structural similarity to nucleotide analogs used in antiviral therapies .
- Antitumor Activity in Breast Cancer
- Anti-inflammatory Effects in Gout Models
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Antiviral | Inhibition of viral enzymes | Effective against HCV and HIV |
| Antitumor | Induction of apoptosis | Significant reduction in cancer cell viability |
| Anti-inflammatory | Modulation of inflammatory cytokines | Reduced inflammation in gout models |
属性
IUPAC Name |
9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-11-5-4-6-14(9-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXCSNLOAZSEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














